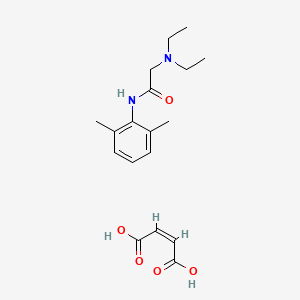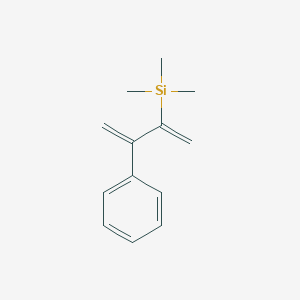
2,5,8,11,14,17-Hexaoxatricosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,8,11,14,17-Hexaoxatricosane is an organic compound with the molecular formula C17H36O6. It is a member of the polyether family, characterized by the presence of multiple ether groups in its structure. This compound is known for its unique chemical properties and versatility in various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11,14,17-Hexaoxatricosane typically involves the reaction of polyethylene glycol with appropriate alkylating agents. One common method is the Williamson ether synthesis, where polyethylene glycol reacts with an alkyl halide in the presence of a strong base such as sodium hydride or potassium hydroxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ether bonds.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and purity of the final product. The reaction is typically conducted in large reactors with efficient mixing and temperature control to optimize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,5,8,11,14,17-Hexaoxatricosane undergoes various chemical reactions, including:
Oxidation: The ether groups in the compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ether groups to alcohols.
Substitution: The hydrogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium alkoxides or thiolates can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,5,8,11,14,17-Hexaoxatricosane has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of membrane proteins and as a component in drug delivery systems.
Medicine: Investigated for its potential use in pharmaceutical formulations and as a stabilizer for therapeutic agents.
Industry: Utilized in the production of polymers, lubricants, and surfactants.
Mecanismo De Acción
The mechanism of action of 2,5,8,11,14,17-Hexaoxatricosane is primarily based on its ability to interact with other molecules through its ether groups. These interactions can include hydrogen bonding, van der Waals forces, and dipole-dipole interactions. The compound can act as a solubilizing agent, stabilizer, or carrier for other molecules, facilitating their transport and activity in various environments.
Comparación Con Compuestos Similares
Similar Compounds
Polyethylene glycol (PEG): Similar in structure but with varying chain lengths.
Crown ethers: Cyclic polyethers with similar ether linkages.
Pentaethylene glycol dimethyl ether: A shorter chain polyether with similar properties.
Uniqueness
2,5,8,11,14,17-Hexaoxatricosane is unique due to its specific chain length and the presence of multiple ether groups, which confer distinct solubility and reactivity properties. Its ability to form stable complexes with various molecules makes it valuable in applications requiring precise molecular interactions.
Propiedades
Número CAS |
191533-01-4 |
|---|---|
Fórmula molecular |
C17H36O6 |
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
1-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]hexane |
InChI |
InChI=1S/C17H36O6/c1-3-4-5-6-7-19-10-11-21-14-15-23-17-16-22-13-12-20-9-8-18-2/h3-17H2,1-2H3 |
Clave InChI |
CNLOXGUTRGRTFZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOCCOCCOCCOCCOCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


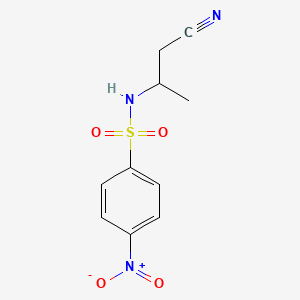
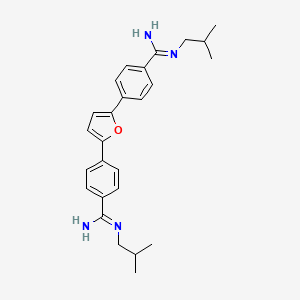
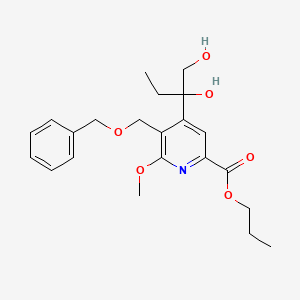
![3-Penten-2-one, 4-[(2,2-dimethoxyethyl)amino]-1,1,1-trifluoro-, (Z)-](/img/structure/B12553687.png)
![tert-Butyl(dimethyl)[(5-phenylpent-2-en-1-yl)oxy]silane](/img/structure/B12553689.png)

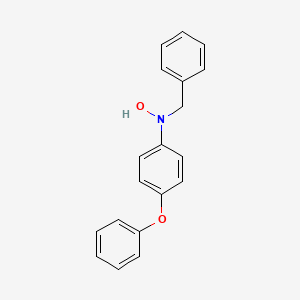
![6-[(1H-1,2,4-Triazol-1-YL)methyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B12553706.png)
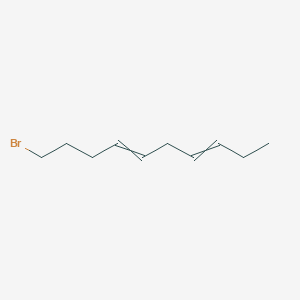
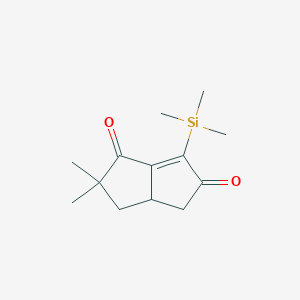
![4H-1,3-Benzoxazin-4-one, 2,3-dihydro-7-methyl-3-[2-(nitrooxy)ethyl]-](/img/structure/B12553733.png)
![3-Nitro-4-[(E)-phenyldiazenyl]aniline](/img/structure/B12553744.png)
